molecular formula C7H15NO2 B2676880 2-(6-Methylmorpholin-2-yl)ethanol CAS No. 1935955-50-2

2-(6-Methylmorpholin-2-yl)ethanol

Cat. No.: B2676880
CAS No.: 1935955-50-2
M. Wt: 145.202
InChI Key: XJRORVDMGASFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methylmorpholin-2-yl)ethanol is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound features a morpholine ring substituted with a methyl group and an ethanol moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylmorpholin-2-yl)ethanol typically involves the use of vicinal amino alcohols and their derivatives. One common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . Another approach involves the intramolecular Mitsunobu reaction and Cs₂CO₃-mediated cyclization of simple amino diols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of morpholine synthesis, such as the use of transition metal catalysis and stereoselective synthesis, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylmorpholin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted morpholines, ketones, aldehydes, and alcohol derivatives .

Scientific Research Applications

2-(6-Methylmorpholin-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methylmorpholin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating enzyme activity and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect central inhibitory actions on several kinases involved in cytokinesis and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylmorpholin-2-yl)ethanol
  • 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
  • 2-Ethylmorpholine
  • 2-Methylmorpholine

Uniqueness

2-(6-Methylmorpholin-2-yl)ethanol stands out due to its specific substitution pattern on the morpholine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar morpholine derivatives.

Properties

IUPAC Name

2-(6-methylmorpholin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6-4-8-5-7(10-6)2-3-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRORVDMGASFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.